molecular formula C20H17NO4S B2561270 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1428382-06-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No. B2561270
CAS RN: 1428382-06-2
M. Wt: 367.42
InChI Key: OTRHTEWGEMJCPJ-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C20H17NO4S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

Polymer Science Applications

Research by Mori, Sutoh, and Endo (2005) explored the controlled radical polymerization of an acrylamide containing an l-phenylalanine moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization. Their study demonstrated the ability to synthesize homopolymers with controlled molecular weights and low polydispersity, indicating the potential of acrylamide derivatives in creating specialized polymers for various applications (Mori, Sutoh, & Endo, 2005).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with various heterocyclic rings and tested them for in vitro cytotoxic potency against human cancer cell lines. Their research identified structure-activity relationships, suggesting the potential of acrylamide derivatives in developing new anticancer agents (Sa̧czewski et al., 2004).

Organic Synthesis Applications

Mochalov et al. (2016) reported on the transformations of N-(2-acylaryl)benzamides and their analogs under Camps cyclization conditions. Their work, which involved analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, demonstrated the versatility of acrylamide derivatives in organic synthesis, leading to the formation of various heterocyclic compounds with high yields (Mochalov et al., 2016).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c22-20(6-4-15-3-5-18-19(10-15)25-14-24-18)21(11-16-7-8-23-13-16)12-17-2-1-9-26-17/h1-10,13H,11-12,14H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRHTEWGEMJCPJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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